molecular formula C20H18F3NO2 B11401396 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11401396
M. Wt: 361.4 g/mol
InChI Key: OFAPIDMDIFYOQD-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the benzofuran core This can be achieved through various methods, such as cyclization reactions involving phenols and aldehydesThe final step involves the acylation of the benzofuran derivative with N-[2-(trifluoromethyl)phenyl]acetamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can lead to a variety of substituted benzofuran compounds .

Scientific Research Applications

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, leading to modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-(5-bromo-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: A similar compound with a bromine substituent.

    2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: A similar compound with a methyl substituent

Uniqueness

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the isopropyl group at the 5-position of the benzofuran ring and the trifluoromethyl group on the phenylacetamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H18F3NO2/c1-12(2)13-7-8-18-15(9-13)14(11-26-18)10-19(25)24-17-6-4-3-5-16(17)20(21,22)23/h3-9,11-12H,10H2,1-2H3,(H,24,25)

InChI Key

OFAPIDMDIFYOQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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